molecular formula C10H17NO B7882099 3-Butyl-3-azabicyclo[3.1.1]heptan-6-one

3-Butyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B7882099
M. Wt: 167.25 g/mol
InChI Key: GEGAPRIPUAYATL-UHFFFAOYSA-N
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Description

3-Butyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-one can be achieved through a multi-step process. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclohexanone derivative, in the presence of a nitrogen source. The reaction typically requires specific conditions, such as the use of a strong base and a suitable solvent, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of butyl-substituted cyclohexanone derivatives.

    Reduction: Formation of butyl-substituted cyclohexanol derivatives.

    Substitution: Formation of various substituted azabicycloheptane derivatives.

Scientific Research Applications

3-Butyl-3-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, providing structural rigidity and unique binding properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Known for its use as a building block in medicinal chemistry.

    3-Methyl-3-azabicyclo[3.1.1]heptan-6-one: Another member of the azabicycloheptane family with similar structural properties.

Uniqueness

3-Butyl-3-azabicyclo[3.1.1]heptan-6-one is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. This substitution provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-butyl-3-azabicyclo[3.1.1]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-3-4-11-6-8-5-9(7-11)10(8)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGAPRIPUAYATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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